molecular formula C21H18N2O2S B3571436 1-benzyl-2-benzylsulfonylbenzimidazole

1-benzyl-2-benzylsulfonylbenzimidazole

Cat. No.: B3571436
M. Wt: 362.4 g/mol
InChI Key: YRGUTOKAKJTPEC-UHFFFAOYSA-N
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Description

1-benzyl-2-benzylsulfonylbenzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-benzylsulfonylbenzimidazole typically involves the condensation of o-phenylenediamine with benzylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or industrial chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-benzylsulfonylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of benzyl derivatives.

    Substitution: The benzyl and benzylsulfonyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted benzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Benzyl derivatives

    Substitution: Substituted benzimidazole derivatives

Mechanism of Action

The mechanism of action of 1-benzyl-2-benzylsulfonylbenzimidazole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or interfering with cellular processes. For example, its insect growth-regulating activity is thought to involve disruption of the endocrine system, affecting hormones like juvenile hormone and ecdysone . In cancer cells, it may inhibit cell proliferation by targeting specific signaling pathways or enzymes involved in cell growth and survival .

Comparison with Similar Compounds

1-benzyl-2-benzylsulfonylbenzimidazole can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its combination of benzyl and benzylsulfonyl groups, which confer specific chemical reactivity and biological activity not observed in other benzimidazole derivatives.

Properties

IUPAC Name

1-benzyl-2-benzylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c24-26(25,16-18-11-5-2-6-12-18)21-22-19-13-7-8-14-20(19)23(21)15-17-9-3-1-4-10-17/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGUTOKAKJTPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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